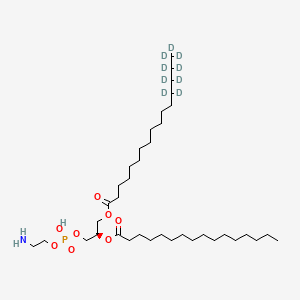
1-Palmitoyl-d9-2-Palmitoyl-sn-glycero-3-PE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Palmitoyl-d9-2-Palmitoyl-sn-glycero-3-PE is a deuterated phospholipid used primarily as an internal standard in mass spectrometry for the quantification of phosphatidylethanolamines. This compound is a derivative of 1,2-dipalmitoyl-sn-glycero-3-phosphatidylethanolamine, a naturally occurring phospholipid found in the inner leaflet of the plasma membrane. The deuterium labeling (d9) allows for precise analytical measurements due to its distinct mass difference from the non-labeled counterpart.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Palmitoyl-d9-2-Palmitoyl-sn-glycero-3-PE typically involves the following steps:
Deuteration of Palmitic Acid: The process begins with the deuteration of palmitic acid to produce palmitic acid-d9. This can be achieved through catalytic exchange reactions using deuterium gas.
Formation of Glycerophosphoethanolamine Backbone: The glycerophosphoethanolamine backbone is synthesized through a series of esterification and phosphorylation reactions.
Acylation: The deuterated palmitic acid is then esterified to the sn-1 and sn-2 positions of the glycerophosphoethanolamine backbone under controlled conditions, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes:
Bulk Deuteration: Utilizing large quantities of deuterium gas for the deuteration of palmitic acid.
Automated Esterification and Phosphorylation: Employing automated systems to carry out esterification and phosphorylation reactions efficiently.
Purification: High-performance liquid chromatography (HPLC) is used to purify the final product, ensuring a purity of ≥99%.
Análisis De Reacciones Químicas
Types of Reactions
1-Palmitoyl-d9-2-Palmitoyl-sn-glycero-3-PE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidized derivatives.
Hydrolysis: Acidic or enzymatic hydrolysis can break the ester bonds, releasing palmitic acid-d9 and glycerophosphoethanolamine.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different phospholipid derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or molecular oxygen in the presence of a catalyst.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes like phospholipases.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Hydroperoxides and other oxidized phospholipids.
Hydrolysis: Palmitic acid-d9 and glycerophosphoethanolamine.
Substitution: Various substituted phospholipids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Palmitoyl-d9-2-Palmitoyl-sn-glycero-3-PE is widely used in scientific research due to its stability and distinct mass. Applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of phosphatidylethanolamines.
Biology: Studied for its role in membrane dynamics and interactions with cholesterol.
Medicine: Investigated for its potential in drug delivery systems and as a biomarker in lipidomics.
Industry: Utilized in the development of lipid-based formulations and quality control of lipid products.
Mecanismo De Acción
The mechanism of action of 1-Palmitoyl-d9-2-Palmitoyl-sn-glycero-3-PE involves its incorporation into lipid bilayers, where it interacts with other lipids and proteins. The deuterated palmitic acid chains enhance the stability and fluidity of the membrane, facilitating various cellular processes such as signaling and transport. The compound’s interactions with cholesterol result in the formation of condensed lipid monolayers, which are crucial for maintaining membrane integrity and function.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphatidylethanolamine: The non-deuterated counterpart, commonly found in biological membranes.
1-Palmitoyl-2-Oleoyl-sn-glycero-3-phosphatidylethanolamine: Contains a monounsaturated fatty acid at the sn-2 position, affecting membrane fluidity differently.
1,2-Dioleoyl-sn-glycero-3-phosphatidylethanolamine: Contains unsaturated fatty acids at both sn-1 and sn-2 positions, leading to a more fluid membrane structure.
Uniqueness
1-Palmitoyl-d9-2-Palmitoyl-sn-glycero-3-PE is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The deuterium atoms increase the molecular weight, allowing for precise quantification and differentiation from non-labeled compounds in mass spectrometry. This makes it an invaluable tool in lipidomics and other research fields requiring accurate lipid analysis.
Propiedades
Fórmula molecular |
C37H74NO8P |
|---|---|
Peso molecular |
701.0 g/mol |
Nombre IUPAC |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] 13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoate |
InChI |
InChI=1S/C37H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34,38H2,1-2H3,(H,41,42)/t35-/m1/s1/i1D3,3D2,5D2,7D2 |
Clave InChI |
SLKDGVPOSSLUAI-AVFWSPGISA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















